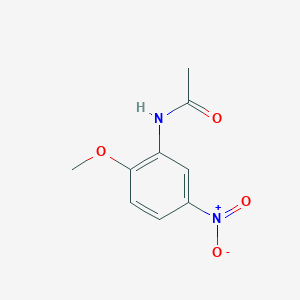

N-(2-Methoxy-5-nitrophenyl)acetamide

概述

描述

N-(2-Methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9) is an acetamide derivative with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . Key physical properties include:

- Melting Point: 191.2°C

- Boiling Point: 178–179°C (in methanol)

- Density: 1.327 g/cm³

- XLogP3: 1.2 (indicating moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 84.2 Ų (suggesting moderate solubility in polar solvents) .

The compound features a nitro group at the 5-position and a methoxy group at the 2-position of the phenyl ring, which influence its electronic and steric properties. Its hydrogen-bonding capacity (1 donor, 4 acceptors) and rotatable bonds (2) make it a flexible scaffold for chemical modifications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

化学反应分析

Types of Reactions: N-(2-Methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Reduction: N-(2-Methoxy-5-aminophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Synthetic Route:

- Dissolution : 2-Methoxy-5-nitroaniline is dissolved in an appropriate solvent (e.g., ethanol).

- Reaction : Acetic anhydride is added to the solution to acetylate the amine.

- Isolation : The product is purified through crystallization or chromatography.

Chemistry

- Intermediate for Synthesis : N-(2-Methoxy-5-nitrophenyl)acetamide serves as an intermediate in synthesizing more complex organic compounds. Its nitro group can undergo reduction to form amines, which are valuable in further chemical transformations.

Biology

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Medicine

- Drug Development : The compound is being explored for its potential in drug development, particularly as a scaffold for creating new therapeutic agents targeting specific diseases. Its structural features may enhance the bioavailability and efficacy of drug candidates.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Research : In a model of induced inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This supports its application in developing anti-inflammatory therapies .

- Drug Delivery Systems : Research involving conjugates of this compound with cytotoxic agents showed promise in targeted drug delivery mechanisms, enhancing the specificity and efficacy of treatments for cancer cells .

作用机制

The mechanism of action of N-(2-Methoxy-5-nitrophenyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The nitro group may undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects .

相似化合物的比较

Structural Analogues and Their Properties

Table 1: Structural and Physical Comparison of Selected Acetamide Derivatives

Key Structural and Functional Differences

(a) Substituent Effects on Bioactivity

- Antimicrobial Activity: Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide () exhibit gram-positive antibacterial activity due to the sulfonyl-piperazine and fluorophenyl groups, which enhance membrane penetration .

- Electron-Withdrawing Groups : The nitro group in this compound increases electrophilicity, making it reactive in nucleophilic substitution reactions. Brominated analogues (e.g., 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide) further enhance reactivity for alkylation or cross-coupling applications .

(b) Physicochemical Properties

- Lipophilicity : The XLogP3 value of this compound (1.2) is lower than that of its brominated analogue (1.7), reflecting reduced membrane permeability .

- Thermal Stability : The decomposition temperature (392.6°C) of this compound is higher than that of chalcone derivatives (e.g., α,β-unsaturated ketones), which typically degrade below 300°C .

生物活性

N-(2-Methoxy-5-nitrophenyl)acetamide is an organic compound notable for its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 210.1867 g/mol. The compound features a nitrophenyl group substituted at the 2-position with a methoxy group and an acetamide functional group. This structural configuration contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known for its electron-withdrawing properties, which can enhance the compound's reactivity in biochemical pathways. Additionally, the methoxy group may influence solubility and facilitate interactions with biological macromolecules.

Key Mechanisms

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It forms stable complexes with proteins, potentially altering their function and activity.

- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antiproliferative Effects :

Compound Cell Line IC50 (nM) This compound MCF-7 10 - 33 CA-4 (reference) MCF-7 3.9 - Tubulin Destabilization :

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Some derivatives have been investigated for anti-inflammatory activities, indicating broader therapeutic potential beyond oncology.

Case Studies

Several studies have highlighted the biological efficacy of this compound and related compounds:

- Study on Antiproliferative Activity : A study published in MDPI reported that derivatives of this compound exhibited significant antiproliferative effects in breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at G2/M phase .

- Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound could effectively inhibit certain metabolic enzymes, leading to altered cellular metabolism in treated cells .

常见问题

Q. What are the recommended methods for synthesizing N-(2-Methoxy-5-nitrophenyl)acetamide?

Basic

A common approach involves reacting 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. This method is adapted from protocols for analogous chloroacetamide derivatives, where nucleophilic substitution at the amine group occurs . For example, refluxing in acetonitrile with a catalytic amount of iodine (4 mol%) has been effective in similar syntheses, yielding crystalline products after purification . Reaction monitoring via TLC and recrystallization from solvents like pet-ether ensures purity .

Q. How can the purity and structural integrity of this compound be validated?

Basic

- Spectroscopic Analysis : Use H/C NMR to confirm the methoxy ( ppm) and acetamide ( ppm for CH) groups. FTIR identifies nitro stretches ( asymmetric, symmetric) .

- X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles. SHELXL software is widely used for refinement, with hydrogen bonding patterns (e.g., N–HO) confirming molecular packing .

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities.

Q. What strategies are effective for resolving discrepancies in crystallographic data during structure refinement?

Advanced

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning if intensity statistics (e.g., ) suggest lattice disorder .

- Hydrogen Bonding Validation : Compare observed hydrogen bonds (e.g., N–HO, C–HO) with geometric criteria (distance: 2.2–3.2 Å, angle: 120–180°). Discrepancies may indicate missed interactions or thermal motion .

- Density Functional Theory (DFT) : Cross-validate experimental bond lengths/angles with computational models .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Advanced

The methoxy and nitro groups direct packing via:

- N–HO Hydrogen Bonds : Between the acetamide NH and nitro O atoms, forming dimers with motifs .

- C–Hπ Interactions : Methoxy CH groups engage with aromatic rings (centroid distances: 3.4–3.7 Å), stabilizing layered structures .

- Steric Effects : Ortho-substitution by methoxy increases torsional angles (e.g., C–O–C–C dihedral ), reducing symmetry and promoting polymorphism .

Q. What spectroscopic techniques are most effective for characterizing the nitro and methoxy groups?

Intermediate

- FTIR : Nitro groups show asymmetric () and symmetric () stretches. Methoxy C–O stretches appear at .

- H NMR : Methoxy protons resonate as a singlet ( ppm). Aromatic protons adjacent to nitro groups deshield to ppm.

- UV-Vis : Nitro groups absorb at (n→π* transitions).

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution?

Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential (MESP), identifying electrophilic sites (e.g., nitro O, acetamide carbonyl). HOMO-LUMO gaps () predict charge-transfer reactivity .

- Transition State Modeling : Simulate SNAr mechanisms at the nitro-substituted phenyl ring. Methoxy’s +M effect may deactivate para positions, directing substitution to meta .

Q. What challenges arise in optimizing reaction conditions for nitro-substituted aromatic acetamides?

Intermediate

- Electron-Withdrawing Effects : Nitro groups deactivate the ring, requiring elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., AlCl) for electrophilic substitution .

- Competitive Side Reactions : Nitro reduction under acidic conditions may occur; use inert atmospheres (N) and aprotic solvents (DMF, acetonitrile) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates nitro byproducts.

Q. How do steric and electronic effects of substituents influence conformational flexibility?

Advanced

- Methoxy’s +M Effect : Stabilizes planar conformations via resonance, reducing rotation about the C–N bond (barrier ) .

- Nitro’s –I Effect : Distorts aromatic ring planarity (dihedral angles between rings), increasing torsional strain .

- Crystal Field Effects : Intermolecular C–HO bonds restrict rotation, favoring specific conformers in the solid state .

属性

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEITKYWXMCTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067792 | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33721-54-9 | |

| Record name | N-(2-Methoxy-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33721-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033721549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Acetaniside, 5'-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxy-5-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。